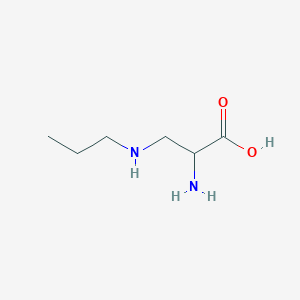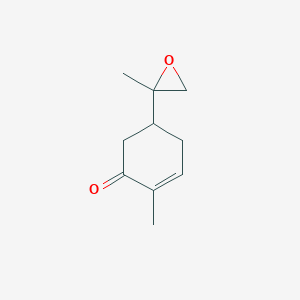
2-Cyclohexen-1-one, 2-methyl-5-(2-methyloxiranyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexen-1-one, 2-methyl-5-(2-methyloxiranyl)- is an organic compound with the molecular formula C10H14O2. It is a derivative of cyclohexenone, featuring a methyl group and an oxiranyl group attached to the cyclohexene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 2-methyl-5-(2-methyloxiranyl)- can be achieved through several methods. One common approach involves the reaction of cyclohexenone with methylmagnesium bromide, followed by the addition of an oxiranyl group through epoxidation. The reaction conditions typically include the use of a strong base, such as sodium hydride, and an oxidizing agent like m-chloroperbenzoic acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes, including catalytic hydrogenation and oxidation reactions. The use of metal catalysts, such as palladium or platinum, can enhance the efficiency and yield of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclohexen-1-one, 2-methyl-5-(2-methyloxiranyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The oxiranyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: m-Chloroperbenzoic acid, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens (e.g., chlorine, bromine), amines.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, carboxylic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Cyclohexen-1-one, 2-methyl-5-(2-methyloxiranyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Cyclohexen-1-one, 2-methyl-5-(2-methyloxiranyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, and other biomolecules, potentially altering their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclohexen-1-one, 2-methyl-5-(1-methylethyl): Similar structure but with a different substituent group.
Cyclohexenone: The parent compound without the methyl and oxiranyl groups.
Carvone: A related compound with a similar cyclohexene ring structure.
Uniqueness
The presence of both the methyl and oxiranyl groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .
Propiedades
Número CAS |
56423-45-1 |
|---|---|
Fórmula molecular |
C10H14O2 |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
2-methyl-5-(2-methyloxiran-2-yl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C10H14O2/c1-7-3-4-8(5-9(7)11)10(2)6-12-10/h3,8H,4-6H2,1-2H3 |
Clave InChI |
GYDNZKYKQMXPLK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCC(CC1=O)C2(CO2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


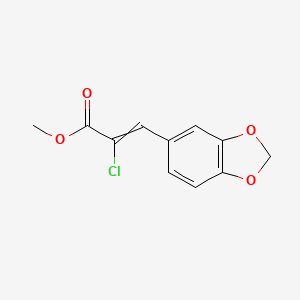
![1-{4-[2-(Ethylsulfanyl)ethoxy]phenoxy}-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14636898.png)

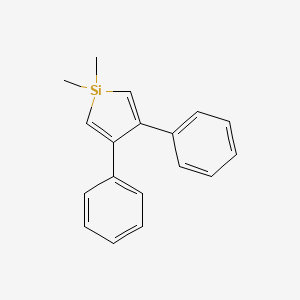

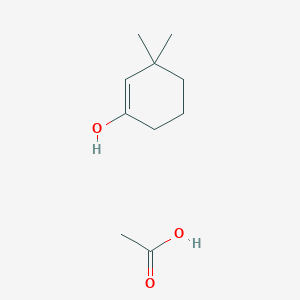
![1,1,1-Trifluoro-N-[2-(2-methylphenoxy)phenyl]methanesulfonamide](/img/structure/B14636920.png)
![1,5,7-Trimethyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B14636927.png)


![2,6,10,10-Tetramethylbicyclo[7.2.0]undec-5-en-2-ol](/img/structure/B14636957.png)
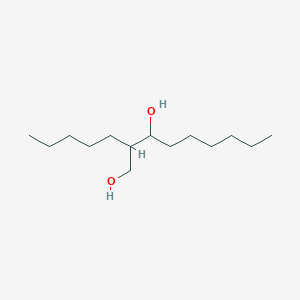
![1-[(4-Chlorophenyl)sulfanyl]-1H-indole-2,3-dione](/img/structure/B14636982.png)
